Methotrexate di-n-butyl ester

Description

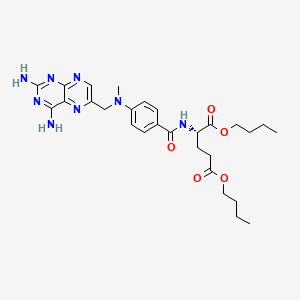

Methotrexate di-n-butyl ester (MTX-DBE) is a lipophilic ester derivative of methotrexate (MTX), a classical antifolate agent. As an antineoplastic antimetabolite, MTX-DBE inhibits tetrahydrofolate dehydrogenase (DHFR), thereby blocking the synthesis of tetrahydrofolate (THF), a critical cofactor for thymidylate production and DNA replication . This compound is particularly notable for its immunosuppressive properties and enhanced cellular permeability compared to MTX due to its di-n-butyl ester groups, which increase lipophilicity . MTX-DBE is utilized in preclinical studies, including animal cell experiments, to evaluate its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula |

C28H38N8O5 |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

dibutyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35)/t21-/m0/s1 |

InChI Key |

SPTBIJLJJBZGDY-NRFANRHFSA-N |

Isomeric SMILES |

CCCCOC(=O)CC[C@@H](C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Canonical SMILES |

CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methotrexate Di-n-butyl Ester

Detailed Stepwise Preparation

Step 1: Formation of the Pyrazine Oxide Precursor Di-n-butyl Ester

- Reactants: Aminomalononitrile (preferably as a tosylate salt), β-halopyruvaldoxime (β-bromopyruvaldoxime or β-chloropyruvaldoxime), and di-n-butyl p-aminobenzoyl-L-glutamate.

- Reaction Conditions: The reaction is conducted in a mixture of water and ethanol with sodium bicarbonate as a base.

- Outcome: This one-step reaction forms the di-n-butyl ester of the pyrazine oxide precursor of methotrexate, a key intermediate with the general formula:

$$

\text{Pyrazine oxide precursor di-n-butyl ester} \quad \text{(R and R' = n-butyl groups)}

$$

Step 2: Deoxygenation of Pyrazine Oxide Precursor

- Reagents: Titanium trichloride or iodoformamidinium iodide.

- Purpose: To remove the oxygen atom from the pyrazine oxide precursor, converting it into the pyrazine precursor di-n-butyl ester.

- This step is critical to obtain the correct pyrazine ring structure necessary for methotrexate activity.

Step 3: Conversion to this compound

- Reagents: Guanidine salt of a weak organic acid, such as guanidine acetate.

- Conditions: The pyrazine precursor di-n-butyl ester is treated with guanidine acetate in a solvent like dimethylformamide at elevated temperatures (e.g., 120°C) under nitrogen atmosphere for several hours (e.g., 6 hours).

- Workup: After reaction completion, the mixture is cooled, filtered, and evaporated to yield a glassy product. This is then dissolved in chloroform, filtered through Celite, washed with water, dried over anhydrous magnesium sulfate, and evaporated.

- Purification: The crude product is purified by chromatography on silica gel using ethanol-chloroform mixtures as eluents. Final crystallization from ethanol-chloroform yields this compound as pale yellow crystals.

Example from Patent Literature

An example analogous to diethyl ester preparation (which can be adapted for di-n-butyl ester) is described as follows:

- Starting with diethyl N-[p[[(2-amino-3-cyano-5-pyrazinyl)methyl]methylamino]benzoyl] glutamate and guanidine acetate in dimethylformamide.

- Stirring at 120°C for 6 hours under nitrogen.

- Isolation and purification steps as above.

- Yield: Approximately 73% with melting point around 142°-155°C depending on crystallization conditions.

- Hydrolysis of the ester yields pure methotrexate.

This method is scalable and suitable for producing high-purity this compound for research or pharmaceutical use.

Analysis of Preparation Methods

Advantages

- One-step formation of pyrazine oxide precursor : Simplifies synthesis and reduces purification steps.

- Use of guanidine acetate : Provides efficient conversion to methotrexate ester under relatively mild conditions.

- Purification by chromatography and crystallization : Ensures high purity and crystallinity, important for pharmaceutical applications.

- Flexibility in ester groups : The method allows substitution of different lower alkyl groups (including n-butyl), offering versatility in ester derivative synthesis.

Challenges and Considerations

- Reagent cost and availability : Some reagents like titanium trichloride and iodoformamidinium iodide may be costly or require careful handling.

- Reaction conditions : Elevated temperatures and inert atmosphere are needed for guanidine treatment.

- Purification complexity : Chromatographic purification requires optimization for scale-up.

- Yield optimization : While yields around 70% are reported, further optimization may be needed for industrial scale.

Comparison with Other Methods

Alternative synthetic routes involve multi-step sequences with intermediates that are difficult to purify or expensive to prepare, such as tertiary butyl derivatives or ethoxide ion-mediated conversions. The described method improves on these by:

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Aminomalononitrile (tosylate), β-halopyruvaldoxime, di-n-butyl p-aminobenzoyl-L-glutamate; water/ethanol; sodium bicarbonate | Pyrazine oxide precursor di-n-butyl ester | One-step reaction forming key intermediate |

| 2 | Titanium trichloride or iodoformamidinium iodide | Pyrazine precursor di-n-butyl ester | Deoxygenation step |

| 3 | Guanidine acetate; dimethylformamide; 120°C; nitrogen atmosphere | This compound | Conversion to final ester, followed by purification |

Chemical Reactions Analysis

Types of Reactions: Methotrexate di-n-butyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methotrexate and n-butanol.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Methotrexate and n-butanol.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

Methotrexate di-n-butyl ester has been studied for its potential in treating various types of cancers. Research indicates that it exhibits significant growth inhibitory activity against murine leukemia models (L1210) and enhances the lifespan of treated subjects by approximately 25% compared to controls . The compound's ability to penetrate cellular membranes more effectively than its parent compound suggests improved therapeutic outcomes in neoplastic diseases.

Immunosuppressive Therapy

Beyond oncology, this compound is investigated for its immunosuppressive properties. Methotrexate itself is widely used in managing autoimmune diseases such as rheumatoid arthritis and psoriasis. The ester derivative may offer reduced toxicity profiles while maintaining efficacy, making it a candidate for safer long-term treatment regimens .

Comparative Efficacy Studies

A comparative analysis between methotrexate and its di-n-butyl ester form reveals noteworthy differences:

| Compound | IC50 (U87 Cell Line) | Effect on Thymidine Metabolism | Toxicity Profile |

|---|---|---|---|

| Methotrexate | Baseline | Significant inhibition | Higher |

| This compound | Reduced (6-fold) | Moderate inhibition | Lower |

The table illustrates that while both compounds inhibit cell growth, the di-n-butyl ester shows enhanced potency with a reduced toxicity profile .

In Vivo Studies

Research involving animal models has demonstrated that this compound can significantly improve drug delivery to the brain compared to free methotrexate. Notably, studies reported a substantial increase in brain-to-plasma concentration ratios for the di-n-butyl ester variant, indicating enhanced efficacy in targeting central nervous system malignancies .

Toxicity Reduction Strategies

Innovative approaches using this compound aim to mitigate the common side effects associated with high-dose methotrexate therapy. For instance, combining this compound with specific adjuvants has shown promise in reducing gastrointestinal toxicity while preserving anticancer activity .

Mechanism of Action

Methotrexate di-n-butyl ester exerts its effects by inhibiting tetrahydrofolate dehydrogenase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition prevents the formation of thymidylate, a crucial component of DNA, thereby inhibiting DNA synthesis and cell proliferation. The compound targets rapidly dividing cells, making it effective in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between MTX-DBE and its analogues:

Pharmacokinetic and Biochemical Comparisons

- Lipophilicity and Cellular Uptake: MTX-DBE’s di-n-butyl ester groups confer superior lipophilicity compared to MTX and its monoester derivatives, facilitating passive diffusion across cell membranes . In contrast, MTX relies on the reduced folate carrier (RFC) for transport, limiting its efficacy in RFC-deficient cells .

- Metabolic Stability: In rhesus monkeys, MTX-DBE demonstrated a plasma half-life of 8.2 hours, significantly longer than the gamma-monobutyl ester (4.1 hours) . This extended half-life correlates with sustained DHFR inhibition and thymidine metabolism disruption, as shown in L1210 leukemia cells .

Analytical Utility :

MTX dimethyl ester, particularly its deuterated form (MTX-d3 dimethyl ester), is critical in mass spectrometry-based assays. The deuterium substitution minimizes isotopic interference, enabling precise quantification of MTX in biological matrices .

Efficacy in Disease Models

- Antitumor Activity: MTX-DBE’s enhanced cellular uptake translates to potent growth inhibition in murine L1210 leukemia cells, with IC₅₀ values 3-fold lower than MTX in vitro .

Key Research Findings

Thymidine Metabolism: MTX-DBE irreversibly inhibits thymidylate synthase by depleting THF pools, leading to DNA synthesis arrest in L1210 cells. This effect is 50% more pronounced than MTX under identical conditions .

Species-Specific Hydrolysis :

Primate studies reveal that MTX-DBE is hydrolyzed slower in rhesus monkeys than in rodents, highlighting interspecies variability in esterase activity .

Deuterated Analogues : MTX-d3 dimethyl ester exhibits identical chromatographic behavior to MTX but distinct mass spectral signatures, making it indispensable for pharmacokinetic studies .

Q & A

Basic Research Questions

Q. What are the key structural and functional differences between Methotrexate di-n-butyl ester and its tert-butyl analog?

- Methodological Answer : Compare molecular structures using NMR and mass spectrometry. The di-n-butyl ester (C₂₄H₃₀N₈O₅, MW 510.55) has linear alkyl chains, while the α-tert-butyl ester (C₂₄H₃₀N₈O₅) features a branched tert-butyl group at the α-carboxyl position. The tert-butyl modification enhances lipophilicity and pharmacokinetic stability, reducing toxicity . Functional differences can be assessed via in vitro enzyme inhibition assays (e.g., tetrahydrofolate dehydrogenase activity) and in vivo tumor models (e.g., HT1080 xenografts) .

Q. How is this compound synthesized from methotrexate?

- Methodological Answer : The esterification involves reacting methotrexate with n-butyl alcohol under acidic or enzymatic catalysis. Reaction conditions (temperature, solvent polarity, and catalyst type) must be optimized to minimize side products like methyl esters (e.g., Methotrexate 5-methyl ester, a common impurity). Post-synthesis purification via reverse-phase HPLC or preparative TLC ensures ≥99% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : Ultra-performance liquid chromatography (UPLC) with UV detection at 302 nm resolves impurities like Methotrexate 5-methyl ester and dimethyl ester. A BEH C18 column with acetonitrile-phosphate buffer gradients achieves baseline separation in <10 minutes .

- Structural Confirmation : ¹H-NMR (δ 7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) validate esterification .

Advanced Research Questions

Q. How to design experiments to assess the pharmacokinetic advantages of esterified methotrexate derivatives?

- Methodological Answer :

- In Vivo Models : Use HT1080 fibrosarcoma xenografts in mice to compare tumor growth inhibition (TGI) between di-n-butyl and α-tert-butyl esters. Monitor plasma half-life via LC-MS/MS to quantify ester stability and metabolite release .

- Dosage Optimization : Conduct dose-response studies (5–50 mg/kg) to identify the therapeutic index. Include controls for folate rescue to mitigate toxicity .

Q. How to resolve discrepancies in tumor growth inhibition data across studies?

- Methodological Answer :

- Source Analysis : Compare impurity profiles (e.g., presence of Methotrexate 5-methyl ester, which reduces efficacy) using UPLC .

- Model Variability : Standardize tumor implantation protocols (cell count, site) and animal strains (e.g., BALB/c vs. nude mice) to reduce inter-study variability .

- Data Normalization : Express TGI as a percentage relative to vehicle controls and adjust for baseline tumor volume heterogeneity .

Q. What methodological considerations are critical when using esterified methotrexate in drug delivery systems?

- Methodological Answer :

- Conjugation Stability : Link methotrexate esters to carriers (e.g., hydroxyethylcellulose) via hydrolytically stable bonds (e.g., amide instead of ester linkages) to prevent premature drug release. Validate bond stability in PBS (pH 7.4) at 37°C over 72 hours .

- Bioavailability Testing : Use Franz diffusion cells to measure transdermal permeability or Caco-2 monolayers for intestinal absorption studies. Compare release kinetics between free and conjugated forms .

Data Management and Reproducibility

Q. How to ensure batch-to-batch consistency in esterified methotrexate synthesis?

- Methodological Answer :

- Quality Control : Implement in-process monitoring (e.g., FTIR for ester bond formation) and final product validation via UPLC (impurity thresholds <0.1%) .

- Storage : Store lyophilized powder at -20°C in moisture-proof containers to prevent ester hydrolysis. Re-test solubility (DMSO or PBS) and bioactivity after 6 months .

Q. What strategies mitigate off-target effects in di-n-butyl ester studies?

- Methodological Answer :

- Selective Targeting : Conjugate esters to folate receptor-targeting ligands (e.g., EC0531) to enhance tumor specificity. Validate receptor binding via competitive ELISA .

- Toxicity Profiling : Perform hepatic and renal function panels in animal models post-treatment. Compare histopathology between esterified and non-esterified methotrexate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.